DNA-PK Distinct Peptide Substrate Selectivity Proven by Oriented Peptide Library Screening vs. ATM
Oriented peptide library screening demonstrated that DNA-PK exhibits a unique preference profile for neighboring amino acids surrounding the phospho‑acceptor serine, clearly distinguishable from the closely related PI3‑kinase‑like kinase ATM [1]. ATM preferentially selects the LSQE core motif, while DNA-PK favors a distinct sequence context that includes hydrophobic and negatively charged residues N‑terminal to the S/T‑Q motif [1]. This divergence enables peptide substrates to be designed that are phosphorylated by DNA-PK but not by ATM, providing a basis for assay selectivity [2].
| Evidence Dimension | Peptide substrate consensus motif preference |
|---|---|
| Target Compound Data | DNA-PK prefers S/T‑Q with hydrophobic/negative residues N‑terminal (e.g., EPPLSQEAFADLWKK) |
| Comparator Or Baseline | ATM prefers LSQE core motif (J. Biol. Chem. 2000, 275, 22719–22727) |
| Quantified Difference | Qualitatively distinct selectivity profiles; peptide library screening shows non‑overlapping optimal motifs |
| Conditions | In vitro kinase assay with oriented peptide libraries, autoradiographic detection |
Why This Matters
Procurement decision: The EPPLSQEAFADLWKK peptide is specifically validated for DNA-PK activity measurement, whereas generic SQ/TQ peptides may be co‑phosphorylated by ATM/ATR, compromising assay specificity.
- [1] O'Neill, T., Dwyer, A. J., Ziv, Y., Chan, D. W., Lees-Miller, S. P., Abraham, R. H., ... & Rathbun, G. A. (2000). Utilization of oriented peptide libraries to identify substrate motifs selected by ATM. Journal of Biological Chemistry, 275(30), 22719–22727. View Source
- [2] Kim, S. T., Lim, D. S., Canman, C. E., & Kastan, M. B. (1999). Substrate specificities and identification of putative substrates of ATM kinase family members. Journal of Biological Chemistry, 274(53), 37538–37543. View Source
